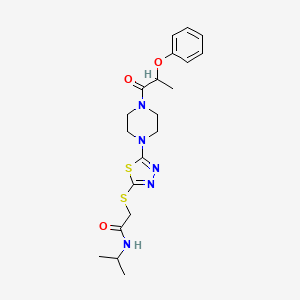
N-isopropyl-2-((5-(4-(2-phenoxypropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-2-((5-(4-(2-phenoxypropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H27N5O3S2 and its molecular weight is 449.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-isopropyl-2-((5-(4-(2-phenoxypropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring , which is known for its diverse biological activities. The presence of the thiadiazole moiety contributes to its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The structure can be summarized as follows:
- Chemical Formula : C₁₈H₂₄N₄O₂S
- Molecular Weight : 372.48 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Nuclear Hormone Receptors : The compound has been shown to act on nuclear hormone receptors, which are critical in regulating gene expression related to cell proliferation and differentiation .
- Anticancer Activity : Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Antimicrobial Effects : The compound has demonstrated activity against a range of pathogens, suggesting its potential use as an antimicrobial agent .
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound and related thiadiazole compounds.
Case Studies
Several studies have explored the efficacy of thiadiazole derivatives in clinical and preclinical settings:
- Anticancer Studies :
- Antimicrobial Efficacy :
- Anti-inflammatory Effects :
科学研究应用
N-isopropyl-2-((5-(4-(2-phenoxypropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound with potential applications in medicinal chemistry, especially in the creation of therapeutic agents. It features a structural arrangement including a piperazine moiety and thiadiazole ring, known for their biological activity.
Scientific Applications
- Antiviral Activity This compound has been studied for its antiviral activity against the tobacco mosaic virus. It exhibited antiviral activity against the tobacco mosaic virus at a concentration of 500 μg·mL-1.
- Small-Molecule Inhibitor this compound belongs to the class of thioacetamides and can be categorized as a small-molecule inhibitor that targets specific biological pathways. Its structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
- Potential uses this compound has several scientific uses, including applications in medicinal chemistry for developing therapeutic agents. It can also be utilized as a building block in synthesizing more complex molecules with desired properties. Furthermore, it can be employed as a reference standard in analytical chemistry for identifying and quantifying the compound in various samples.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps in the synthesis may require specific reagents such as thioketones or thioacids to facilitate the formation of thioether linkages. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity.
Chemical Properties
This compound can undergo various chemical reactions. The choice of reagents and conditions will dictate the reaction pathways and products formed; for example, using strong oxidizing agents can lead to overoxidation if not carefully controlled. The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure. Relevant analyses such as spectroscopic methods (NMR, IR) would provide further insights into its physical and chemical characteristics.
Mechanism of Action
属性
IUPAC Name |
2-[[5-[4-(2-phenoxypropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S2/c1-14(2)21-17(26)13-29-20-23-22-19(30-20)25-11-9-24(10-12-25)18(27)15(3)28-16-7-5-4-6-8-16/h4-8,14-15H,9-13H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVPWCZKVFDQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













